1,3-ビス(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ベンゼン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” is a chemical compound with the molecular formula C18H28B2O4 . It is also known by other names such as “1,3-Phenyldiboronic acid, bis(pinacol) ester” and “1,3-Phenyldiboronic acid, pinacol ester” among others . The molecular weight of this compound is 330.0 g/mol .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C18H28B2O4/c1-15(2)16(3,4)22-19(21-15)13-10-9-11-14(12-13)20-23-17(5,6)18(7,8)24-20/h9-12H,1-8H3 . The Canonical SMILES string is B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)B3OC(C(O3)(C)C)(C)C .

Physical And Chemical Properties Analysis

The compound is a white solid . It has a density of 1.0±0.1 g/cm³ . The boiling point is 430.9±28.0 °C at 760 mmHg . The compound is soluble in most organic solvent hydrocarbons (e.g., hexanes) and insoluble in water .

科学的研究の応用

有機合成:鈴木・宮浦クロスカップリング

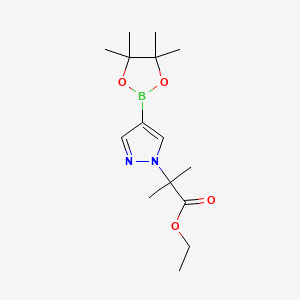

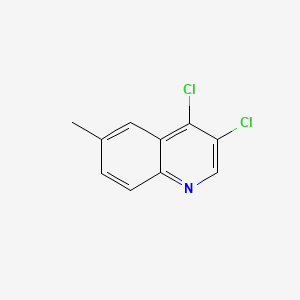

この化合物は、有機合成における炭素-炭素結合形成の重要な方法である鈴木・宮浦クロスカップリング反応で広く使用されています {svg_1}。この反応は、通常、パラジウム錯体によって触媒されるアリールまたはビニルボロン酸とアリールまたはビニルハロゲン化物のカップリングを伴います。

材料科学:ポリマー合成

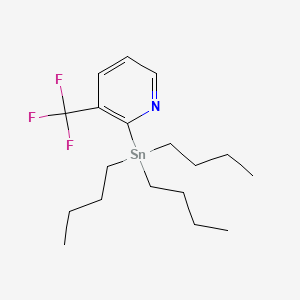

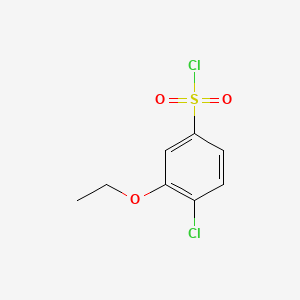

材料科学において、これはポリマー合成のビルディングブロックとして役立ちます。 重縮合反応を起こすことにより、太陽電池やトランジスタなどの電子機器で潜在的な用途を持つ新規ポリマーの形成に貢献することができます {svg_2}。

触媒:ボリル化反応

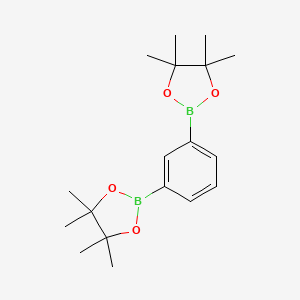

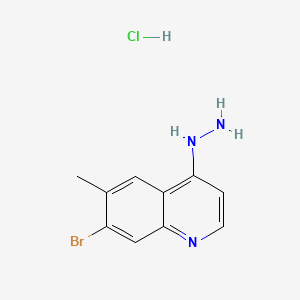

これはボリル化反応に使用され、炭素-水素(C-H)結合が活性化され、炭素-ホウ素(C-B)結合に変換されます。 この変換は、分子にホウ素を導入するために重要であり、その後さらに官能基化することができます {svg_3}。

ナノテクノロジー:ナノ粒子形成

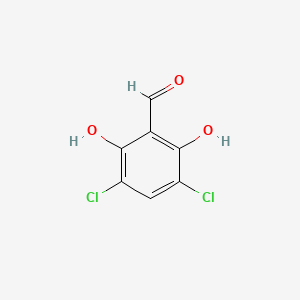

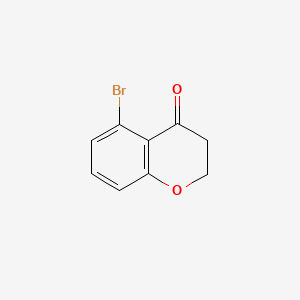

この化合物は、共役ミクロポーラスポリマー(CMP)ナノ粒子の合成における架橋剤として使用できます。 これらのナノ粒子は、触媒、ガス貯蔵、分離技術で潜在的な用途があります {svg_4}。

作用機序

Target of Action

1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, also known as 1,3-PHENYLDIBORONIC ACID, BIS(PINACOL) ESTER, is a chemical compound used primarily as a reagent and catalyst in organic synthesis . The primary targets of this compound are organic molecules that undergo reactions facilitated by the boronic ester.

Mode of Action

The compound acts as a reagent in the formation of carbon-carbon (C-C) bonds in reactions such as the Suzuki–Miyaura reaction . It interacts with its targets by donating its boron atom to facilitate the formation of these bonds .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds . The downstream effects of these reactions include the formation of complex organic molecules used in various applications, including pharmaceuticals and polymers .

Pharmacokinetics

It’s important to note that the compound is soluble in organic solvents such as chloroform, ether, and dichloromethane .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . These molecules can have various molecular and cellular effects depending on their structure and function.

Action Environment

The action, efficacy, and stability of 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene are influenced by environmental factors such as temperature, humidity, and the presence of other reagents. For instance, the compound is stable under normal conditions but may hydrolyze in a humid environment . The reactions it facilitates are typically carried out under controlled laboratory conditions to ensure optimal efficacy and stability .

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28B2O4/c1-15(2)16(3,4)22-19(21-15)13-10-9-11-14(12-13)20-23-17(5,6)18(7,8)24-20/h9-12H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQQCDJVSYEQQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)B3OC(C(O3)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28B2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656453 |

Source

|

| Record name | 2,2'-(1,3-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

196212-27-8 |

Source

|

| Record name | 2,2'-(1,3-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Phenyldiboronic acid, bis(pinacol)ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Pyridinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-](/img/structure/B598212.png)

![6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B598220.png)